molecular formula FeH2O4S B104354 Ferrous sulfate CAS No. 7720-78-7

Ferrous sulfate

Cat. No.: B104354
CAS No.: 7720-78-7
M. Wt: 153.93 g/mol
InChI Key: MVZXTUSAYBWAAM-UHFFFAOYSA-N
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Description

Ferrous sulfate (FeSO₄·7H₂O), also known as iron(II) sulfate heptahydrate, is a blue-green crystalline compound widely used in industrial, agricultural, and medical applications. It is a cost-effective source of bioavailable iron (Fe²⁺) and serves as a critical supplement for treating iron deficiency anemia (IDA) . Key properties include:

  • Chemical characteristics: Soluble in water (64.4 g/100 mL at 20°C), hygroscopic, and prone to oxidation in humid air, forming yellow-brown ferric compounds .
  • Applications:
    • Medical: First-line oral iron therapy for IDA due to high iron bioavailability (~10–20% absorption in humans) .
    • Industrial: Water purification (coagulant for removing suspended solids and heavy metals) , catalyst in chemical synthesis , and precursor for pigments (e.g., iron oxide) .
    • Agricultural: Soil amendment to correct iron deficiency in crops and enhance chlorophyll synthesis .

Preparation Methods

Industrial Synthesis from Pickling Solutions

The production of ferrous sulfate heptahydrate often begins with waste pickling solutions containing ferrous chloride (FeCl₂) and hydrochloric acid (HCl). In a two-step reactor system, sulfuric acid (H₂SO₄) is introduced to precipitate this compound monohydrate (FeSO₄·H₂O) while regenerating HCl . The monohydrate is then dissolved in water and crystallized at controlled temperatures (50–90°C) to yield heptahydrate.

Reaction Dynamics and Yield Optimization

The stoichiometric excess of H₂SO₄ ensures complete conversion of FeCl₂ to FeSO₄·H₂O, with residual HCl recovered for reuse. Crystallization at 50°C produces larger heptahydrate crystals, minimizing occluded impurities . However, elevating the temperature to 90°C accelerates nucleation, favoring smaller crystals with higher surface area. A balance between crystal size and purity is achieved at 70°C, yielding 92–95% pure FeSO₄·7H₂O .

Pharmaceutical-Grade this compound Production

Pharmaceutical applications demand ultrahigh purity (>99%), necessitating multi-stage purification. A patented method involves dissolving feed-grade this compound in sulfuric acid (pH 0.3–0.5) and reacting it with technical-grade iron powder at 65–75°C . The solution is filtered through 200-mesh filters and crystallized at 25–30°C, followed by vacuum drying at 35–45°C.

Key Process Parameters

  • Iron Powder Addition : 24–26 parts of iron powder reduce residual Fe³⁺ ions, enhancing product stability .

  • Mother Liquor Recycling : Residual liquors from crystallization are acidified (pH 0.3–0.5) and reintroduced into the reactor, reducing raw material consumption by 18–22% .

  • Drying Conditions : Controlled drying at 40°C prevents oxidation to ferric sulfate, maintaining the characteristic green hue of FeSO₄·7H₂O .

Advanced Purification Techniques for High-Purity Monohydrate

Industrial byproducts, such as titanium dioxide waste, are repurposed to produce this compound monohydrate (FeSO₄·H₂O). A three-reactor system employs FeS powder, iron powder, and flocculants to remove arsenic (As) and heavy metals .

Impurity Removal Mechanisms

  • FeS Powder : Reacts with As³⁺ to form insoluble As₂S₃ at pH 2–4 .

  • Iron Powder : Reduces Fe³⁺ to Fe²⁺ at pH 4–6, preventing unwanted hydroxide precipitation .

  • Flocculants : Polyacrylamide-based agents aggregate colloidal impurities, achieving 99.8% purity .

Table 1: Purification Efficiency of Reactor System

ImpurityInitial Concentration (ppm)Final Concentration (ppm)Removal Efficiency (%)
As150<0.599.7
Cu²⁺200<1.099.5
Zn²⁺85<0.299.8

Sustainable Synthesis from Industrial Byproducts

Titanium dioxide manufacturing generates this compound heptahydrate as a waste byproduct. A closed-loop process dissolves this material at 50–120°C, followed by sequential impurity removal in stirred reactors . The purified solution undergoes vacuum crystallization at 5–20°C, yielding monohydrate with 99.5% purity.

Environmental and Economic Benefits

  • Waste Utilization : 1 ton of titanium dioxide waste produces 0.8 tons of FeSO₄·H₂O, reducing landfill dependency .

  • Energy Efficiency : Steam heating and pressure reduction crystallization lower energy consumption by 30% compared to traditional evaporation .

Crystallization and Drying: Controlling Hydrate Forms

The hydrate form of this compound is dictated by crystallization temperature:

  • Heptahydrate : Forms at 5–20°C with slow cooling rates (0.5°C/min) .

  • Monohydrate : Requires elevated temperatures (50–120°C) and rapid solvent removal .

Drying Protocols

  • Heptahydrate : Vacuum drying at 35–45°C preserves crystalline structure .

  • Monohydrate : Fluidized-bed drying at 80–100°C ensures complete dehydration without oxidation .

Chemical Reactions Analysis

Iron dextran undergoes various chemical reactions, including:

Common reagents used in these reactions include ferric trichloride, sodium hydroxide, and oxidizing agents like TEMPO/CuBr2/NaClO . The major products formed from these reactions are the iron dextran complex and its oxidized or reduced forms.

Scientific Research Applications

Medical Applications

Iron Supplementation
Ferrous sulfate is primarily used in the treatment of iron deficiency anemia. It is considered the gold standard for oral iron therapy due to its high bioavailability. A systematic review indicated that this compound significantly improves hemoglobin levels and overall iron status in individuals with anemia .

Case Study: Heart Failure Patients
A study involving heart failure patients showed that supplementation with 130 mg of this compound daily for 12 weeks resulted in significant improvements in functional capacity, hemoglobin levels, and ferritin levels compared to a placebo group . The following table summarizes the findings:

ParameterThis compound GroupPlacebo Groupp-value
Hemoglobin (g/dL)12.7 ± 1.811.3 ± 1.00.004
Ferritin (ng/mL)207.3 ± 104111.7 ± 81.40.001
Six-Minute Walk Test (m)46.23 ± 35-13.7 ± 46<0.001

Agricultural Uses

Soil Amendment and Fertilization
this compound is utilized as an iron fertilizer to correct iron chlorosis in plants, particularly in acid-loving species such as azaleas and rhododendrons . It helps regulate soil pH and promotes chlorophyll formation.

Pesticide Applications
In agriculture, this compound can act as a pesticide to control diseases like wheat smut and fruit tree rot . Its use as a moss control agent is also notable in lawn care.

Environmental Management

Water Treatment
this compound plays a critical role in wastewater treatment processes by acting as a flocculating agent to remove phosphates from sewage systems, thereby preventing eutrophication .

Case Study: Micro-Dosing Strategy
A novel micro-dosing strategy using this compound at lower concentrations (0.02 mM) was found to enhance biological phosphorus removal in municipal wastewater treatment plants without causing excessive sludge production or toxicity . The following table illustrates the results:

ParameterMicro-Dosing GroupRegular Dosing GroupControl Group
COD Removal (%)>4.2--
TN Removal (%)>2.0--
TP Removal (%)>5.8--

Industrial Applications

Pigment Production
this compound is used in the production of iron oxide pigments for various applications such as paints and coatings . It serves as a mordant in dyeing processes, enhancing the color fixation on textiles.

Chemical Manufacturing
As a reducing agent, this compound is instrumental in reducing toxic chromium compounds in cement production . It is also used in analytical chemistry for its stability and resistance to oxidation.

Mechanism of Action

After iron dextran is injected, it is removed from the plasma by cells of the reticuloendothelial system, which split the complex into its components of iron and dextran. The iron is immediately bound to available protein moieties to form hemosiderin or ferritin, the physiological forms of iron, or to a lesser extent, transferrin . This process helps replenish body iron stores and treat iron deficiency anemia.

Comparison with Similar Compounds

Comparison with Similar Iron Compounds

Bioavailability and Efficacy

Table 1: Relative Bioavailability (RBV) of Iron Compounds

Compound RBV vs. Ferrous Sulfate Key Findings References
Ferrous Fumarate 100% (adults) Equivalent absorption in adults; 30% lower RBV in children with phytate-rich diets .
Ferric Pyrophosphate 15–75% RBV highly meal-dependent; lower efficacy in iron-deficient populations .
Iron(III)-Hydroxide Polymaltose (IPC) ~100% Comparable hemoglobin restoration to this compound; fewer gastrointestinal (GI) side effects .
Encapsulated this compound 80–100% Bioavailability drops by ~20% if capsule:substrate ratio exceeds 60:40 .
Iron Oxide (Fe₃O₄) Equivalent at high doses Similar absorption to this compound in rabbits at high doses; less efficient at lower doses .

Key Insights :

  • Ferrous Fumarate : Preferred for food fortification due to stability in lipid-rich matrices but underperforms in phytate-heavy diets .
  • Ferric Pyrophosphate : Requires acidic environments (e.g., vitamin C-rich meals) for optimal absorption, limiting utility in staple cereals .
  • Hydroxypropyl Chitosan-Ferrous Complex : Demonstrated superior gastric safety in rat models compared to this compound, with equivalent anemia correction .

Gastrointestinal Side Effects

Table 2: GI Tolerance Across Iron Supplements

Compound GI Side Effect Incidence Population-Specific Findings References
This compound 34.1% (non-pregnant) Higher rates of nausea, constipation, and epigastric pain .
IPC 14.9% Fewer upper GI disturbances and diarrhea vs. This compound .
Slow-Release this compound OR = 3.60 No significant reduction in side effects vs. conventional formulations .

Key Insights :

  • Modified-Release Formulations: No conclusive evidence of improved tolerance despite claims of delayed gastric release .

Industrial and Environmental Performance

  • Water Treatment : this compound outperforms aluminum-based coagulants in cost and microbial safety but requires pH adjustment to prevent iron precipitation .
  • Food Fortification : Microencapsulated this compound (e.g., in cheese) maintains iron stability during storage but shows reduced bioavailability at high encapsulation ratios .
  • Catalysis : this compound enhances persulfate-driven oxidation of organic pollutants at low concentrations (<9 mM), but excess Fe²⁺ scavenges reactive radicals .

Agricultural Efficacy

  • Foliar Application : Combined use with manganese sulfate (6,000 ppm each) maximized tomato biomass and fruit yield in greenhouse trials .
  • Soil Amendment : Corrects iron chlorosis more rapidly than chelated iron compounds but requires frequent reapplication due to oxidation .

Biological Activity

Ferrous sulfate (FeSO₄) is a widely used iron supplement, particularly in the treatment of iron deficiency anemia (IDA). Its biological activity is primarily linked to its role in iron replenishment, which is crucial for various physiological functions, including oxygen transport and cellular metabolism. This article explores the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and safety profile through diverse studies and case reports.

This compound acts as a source of iron that is essential for the synthesis of hemoglobin and myoglobin. The mechanism involves:

  • Absorption : Iron from this compound is absorbed in the duodenum and proximal jejunum via the divalent metal transporter 1 (DMT1) .
  • Utilization : Once absorbed, iron is either stored in ferritin or transported by transferrin to various tissues, including bone marrow for erythropoiesis .
  • Functions : Iron plays a critical role in oxygen transport, energy metabolism, and DNA synthesis. It also has antioxidant properties and is involved in cellular signaling pathways .

Treatment of Iron Deficiency Anemia

Numerous studies have demonstrated the efficacy of this compound in treating IDA. A meta-analysis showed that this compound significantly increases hemoglobin levels compared to placebo or other iron formulations:

  • Study Findings : In one trial involving infants and children, hemoglobin levels increased from 7.9 g/dL to 11.9 g/dL after 12 weeks of treatment with this compound, compared to a rise from 7.7 g/dL to 11.1 g/dL with an iron polysaccharide complex .
  • Ferritin Levels : The serum ferritin level also rose significantly in the this compound group (from 3.0 ng/mL to 15.6 ng/mL) compared to the iron complex group (from 2.0 ng/mL to 7.5 ng/mL) .

Functional Capacity Improvement

A study assessed the impact of oral this compound on functional capacity in patients with heart failure:

  • Results : Patients receiving 200 mg of this compound three times daily for 12 weeks showed significant improvements in functional capacity measured by the six-minute walk test (6MWT), with an average increase of 46.23 meters compared to a decrease in the placebo group .

Safety Profile and Side Effects

While this compound is effective, it is associated with gastrointestinal side effects:

  • Side Effect Incidence : A meta-analysis indicated that this compound supplementation increases gastrointestinal side effects significantly compared to placebo (odds ratio = 2.32) .
  • Case Study : A case report described acute poisoning from excessive intake of this compound, highlighting symptoms such as abdominal pain and lethargy. Management included activated charcoal administration, which showed some efficacy in adsorbing iron at physiological pH levels .

Case Study on Acute Poisoning

A notable case involved a 13-year-old girl who ingested over 70 tablets of this compound:

  • Clinical Presentation : She experienced severe abdominal pain and vomiting upon admission. Serum iron levels were critically elevated at 200 mcg/dL .
  • Management : The patient was treated with intravenous fluids and activated charcoal, leading to a favorable outcome without further complications.

Hydrogel Application for Infection Treatment

Recent research explored the use of this compound-loaded hydrogels for treating bacterial infections:

  • Study Results : In a mouse model of keratitis caused by Staphylococcus aureus, this hydrogel facilitated ferroptosis-like bacterial cell death, demonstrating potential as an antibacterial agent .

Summary of Key Research Findings

Study FocusFindingsReference
Efficacy in IDAHemoglobin increased from 7.9 to 11.9 g/dL
Functional Capacity ImprovementSignificant improvement in 6MWT by 46.23 meters
Gastrointestinal Side EffectsIncreased risk with an odds ratio of 2.32
Acute Poisoning CaseSuccessful management with activated charcoal
Antibacterial ApplicationHydrogel induced ferroptosis-like death in bacteria

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling ferrous sulfate in laboratory settings?

  • Always use personal protective equipment (PPE), including nitrile or neoprene gloves, lab coats, and goggles, to prevent skin/eye contact . Work in a well-ventilated area or under a fume hood to avoid inhalation risks. In case of exposure, flush affected areas with water for 15+ minutes and seek medical attention . Store this compound in a dry, cool environment, segregated from incompatible substances like strong oxidizers .

Q. How can researchers efficiently conduct a literature review on this compound's applications in biochemistry?

  • Use systematic tools like Research Rabbit to map citation networks and content-based recommendations. Start with high-impact journals (e.g., Journal of Applied Biology & Biotechnology) and prioritize studies employing rigorous methodologies (e.g., randomized trials, controlled experiments) . Filter results using keywords like "this compound AND enzymatic synthesis" or "iron supplementation AND bioavailability."
    又快有准查文献|一个做文献综述的神仙网站:research rabbit
    01:21

Q. What are the standard methods for synthesizing this compound-derived compounds (e.g., potassium ferrioxalate)?

  • A validated approach involves using ammonium this compound as a precursor. Dissolve the precursor in deionized water, add oxalic acid under controlled pH (~3–4), and heat at 60–70°C to promote crystallization. Yield optimization (≥85%) requires precise stoichiometric ratios and slow cooling .

Advanced Research Questions

Q. How can Plackett-Burman (P-B) and Central Composite Design (CCD) optimize this compound's role in enzyme production?

  • In Bacillus pumilus 1,4-β-Xase production, P-B design screened nine variables (e.g., yeast extract, this compound) across 12 runs, identifying four critical factors . CCD then modeled interactions between biotic (e.g., this compound concentration) and abiotic factors (pH, temperature). For example, a +1 level (high concentration) of this compound increased enzyme activity by 2.5× compared to baseline .

VariableLow Level (-1)High Level (+1)Effect on Enzyme Activity
This compound0.1 g/L0.5 g/L+191%
Yeast extract1.0 g/L3.0 g/L+158%

Q. How should researchers address contradictions in studies on this compound's bioavailability in anemia treatment?

  • Evaluate confounding variables (e.g., dietary iron intake, baseline hemoglobin levels) and study designs. For instance, a 2016 trial in Huancayo showed a 20% hemoglobin increase with 3 mg/kg/day this compound , while other studies report lower efficacy due to poor absorption. Use meta-analysis to aggregate data, and validate findings via in vitro Caco-2 cell models simulating intestinal uptake .

Q. What statistical methods are suitable for analyzing this compound's interaction with environmental contaminants in water treatment?

  • Apply multivariate regression to assess correlations between this compound dosage (independent variable) and contaminant removal efficiency (dependent variable). For nonlinear relationships (e.g., arsenic adsorption), use response surface methodology (RSM) with ANOVA to identify optimal conditions . Report p-values and confidence intervals to quantify uncertainty .

Q. How to design an in vivo study evaluating this compound's hepatotoxicity?

  • Use a randomized control trial (RCT) with animal models (e.g., Sprague-Dawley rats). Administer graded doses (10–100 mg/kg) over 30 days, monitoring serum ALT/AST levels and liver histopathology. Include a control group receiving iron-free diets. Adjust for variables like age and sex using stratified sampling .

Q. Methodological Notes

  • Data Presentation : Include raw datasets in appendices and processed data (e.g., normalized enzyme activity) in the main text .
  • Terminology : Define technical terms (e.g., "chelation efficiency") to ensure clarity .
  • Ethics : For clinical studies, obtain informed consent and adhere to institutional review board (IRB) guidelines .

Properties

IUPAC Name

iron;sulfuric acid
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InChI

InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)
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InChI Key

MVZXTUSAYBWAAM-UHFFFAOYSA-N
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Canonical SMILES

OS(=O)(=O)O.[Fe]
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Molecular Formula

FeH2O4S
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Related CAS

16547-58-3, 10028-22-5 (Parent)
Record name Sulfuric acid, iron(2+) salt (1:?)
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DSSTOX Substance ID

DTXSID80906016
Record name Sulfuric acid--iron (1/1)
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Molecular Weight

153.93 g/mol
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Physical Description

Iron dextran is a dark reddish-brown liquid. Colloidal suspension of an iron-dextran complex in water. pH 5.2-6.5.
Record name IRON DEXTRAN
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Very soluble in water, Very soluble in DMSO; decomposes in 95% ethanol and acetone, Extremely soluble in water; insoluble in most org solvents, Completely miscible with 0.9% sodium chloride injection.
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Color/Form

Dark brown, slightly viscous solution

CAS No.

9004-66-4, 10124-49-9, 7720-78-7
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.